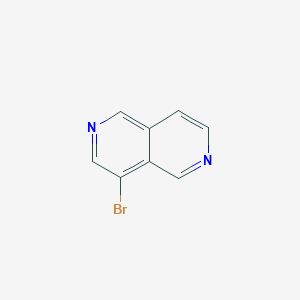

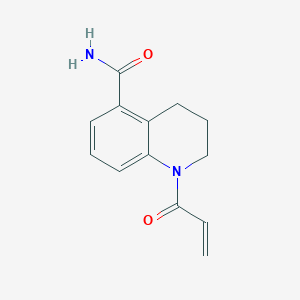

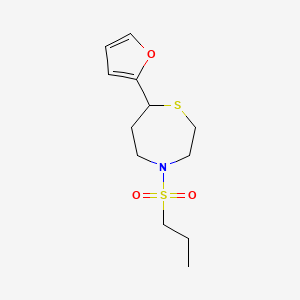

![molecular formula C25H22N2O5S2 B2968046 4-benzoyl-N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]benzamide CAS No. 864976-97-6](/img/structure/B2968046.png)

4-benzoyl-N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Benzamides are a significant class of amide compounds . They have been widely used in various industries including medical, industrial, biological, and potential drug industries . They have applications in the treatment of cancer, hypercholesterolemia, and as anti-tumour, anti-microbial, antibacterial, anti-fungal, anti-HSV, antioxidant, analgesic, and anti-inflammatory agents .

Synthesis Analysis

While specific synthesis methods for this compound are not available, benzamides can generally be synthesized starting from benzoic acid or its derivatives and amine derivatives . The reaction often involves using a base and a solvent .科学的研究の応用

Synthesis and Pharmacological Properties

A series of benzamide derivatives, including compounds structurally related to 4-benzoyl-N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]benzamide, has been synthesized to explore their effects on gastrointestinal motility. These compounds have shown potential as selective serotonin 4 (5-HT4) receptor agonists, indicating their use in promoting gastrointestinal motility, which could be beneficial in treating conditions like gastroparesis or chronic constipation. Notably, one derivative demonstrated enhanced gastric emptying and defecation in animal models, highlighting its potential as a novel prokinetic agent with reduced side effects due to minimized 5-HT3 and dopamine D2 receptor-binding affinity (Sonda et al., 2004).

Green Methodology for Benzoylation

An innovative 'green' methodology has been employed for the benzoylation of nucleosides, showcasing an environmentally friendly alternative to traditional benzoylation methods. This approach utilizes benzoyl cyanide in an ionic liquid, presenting a mild and efficient protocol for the selective benzoylation of nucleosides. This technique not only demonstrates versatility by being applicable to a range of substrates, including phenols and aromatic amines but also underscores the potential of using greener alternatives in chemical synthesis processes (Prasad et al., 2005).

Novel Benzamide Derivatives as Serotonin 4 Receptor Agonists

Further research into benzamide derivatives has led to the development of compounds with significant 5-HT4 receptor agonist activity. These derivatives were synthesized with various side chains, including aralkylamino, alkylamino, benzoyl, or phenylsulfonyl groups, and evaluated for their potential in enhancing gastrointestinal motility. Among them, specific compounds have shown favorable pharmacological profiles, suggesting their effectiveness in improving gastrointestinal motility with better oral bioavailability compared to earlier candidates. This advancement indicates the therapeutic potential of these benzamide derivatives in treating gastrointestinal motility disorders (Sonda et al., 2003).

作用機序

将来の方向性

特性

IUPAC Name |

4-benzoyl-N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N2O5S2/c1-32-15-14-27-21-13-12-20(34(2,30)31)16-22(21)33-25(27)26-24(29)19-10-8-18(9-11-19)23(28)17-6-4-3-5-7-17/h3-13,16H,14-15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFRODPQDBBAKTH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

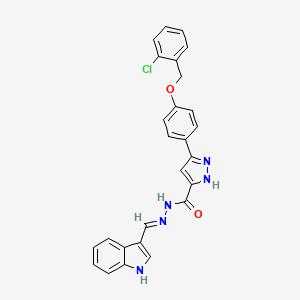

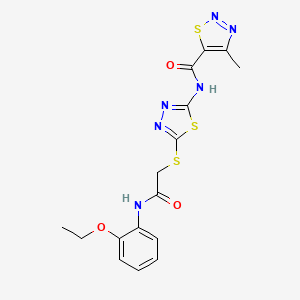

![4-Chlorophenyl 6-{[(4-methoxyphenyl)sulfonyl]amino}-3-methylbenzo[d]furan-2-yl ketone](/img/structure/B2967963.png)

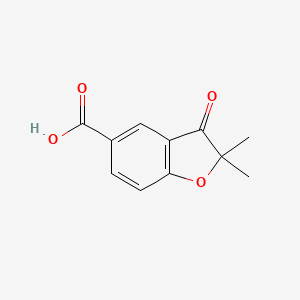

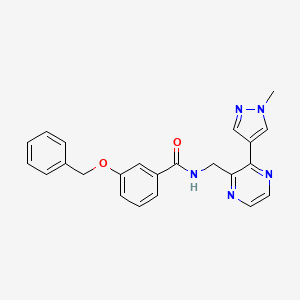

![2-[(3-benzyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2967981.png)

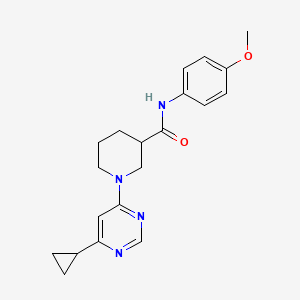

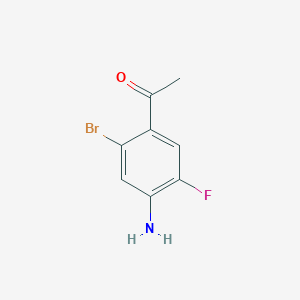

![5-(2-Nitrophenyl)sulfonyl-1-piperidin-4-yl-3,3a,4,6,7,7a-hexahydroimidazo[4,5-c]pyridin-2-one](/img/structure/B2967982.png)

![N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(4-sulfamoylphenethyl)oxalamide](/img/structure/B2967984.png)

![3-[(1-methyl-1H-imidazol-2-yl)methyl]piperidine](/img/structure/B2967986.png)